molecular formula C8H8Cl2O B13596602 1-Chloro-3-(chloromethyl)-2-methoxybenzene CAS No. 131782-41-7

1-Chloro-3-(chloromethyl)-2-methoxybenzene

Cat. No.: B13596602
CAS No.: 131782-41-7
M. Wt: 191.05 g/mol
InChI Key: XZXLOSANBHEVAV-UHFFFAOYSA-N
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Description

1-Chloro-3-(chloromethyl)-2-methoxybenzene is a substituted aromatic compound featuring a benzene ring with three functional groups: a chlorine atom at position 1, a chloromethyl (-CH2Cl) group at position 3, and a methoxy (-OCH3) group at position 2. Its molecular formula is C8H8Cl2O, with a molecular weight of 191.06 g/mol. The compound’s reactivity is influenced by the electron-donating methoxy group (ortho/para-directing) and the electron-withdrawing chloromethyl group (meta-directing), creating a unique electronic landscape for substitution and functionalization reactions. It is commonly used as an intermediate in pharmaceutical and agrochemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(chloromethyl)-2-methoxybenzene can be synthesized through several methods. One common method involves the chloromethylation of 2-methoxybenzene (anisole) using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring of anisole to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(chloromethyl)-2-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

    Oxidation: The methoxy group can be oxidized to form a formyl or carboxyl group under strong oxidizing conditions.

    Reduction: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzylamines, benzylthiols, and benzyl alcohols.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include the corresponding dechlorinated benzene derivatives.

Scientific Research Applications

1-Chloro-3-(chloromethyl)-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(chloromethyl)-2-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

1-Chloro-3-(chloromethyl)-5-nitrobenzene (CAS 693225-87-5)

  • Molecular Formula: C7H5Cl2NO2
  • Molecular Weight : 206.02 g/mol
  • Key Differences: Substitution Pattern: The nitro (-NO2) group at position 5 replaces the methoxy group in the target compound. Reactivity: The nitro group strongly deactivates the aromatic ring, making it less reactive toward electrophilic substitution compared to the methoxy-containing compound. However, the nitro group enhances stability and directs incoming electrophiles to the meta position. Applications: Primarily used in explosives and dyes due to nitro’s electron-withdrawing nature .

4-(Bromomethyl)-1-chloro-2-methoxybenzene (CAS 103347-14-4)

  • Molecular Formula : C8H8BrClO
  • Molecular Weight : 235.51 g/mol
  • Key Differences :
    • Halogen Substitution: Bromine replaces chlorine in the chloromethyl group.
    • Reactivity: Bromine’s lower electronegativity and larger atomic size make it a better leaving group in nucleophilic substitution (SN2) reactions. This compound may exhibit faster alkylation rates compared to the target compound.
    • Applications: Useful in cross-coupling reactions and as a precursor for Grignard reagents .

1-Chloro-3-(ethylthio)-2-methoxybenzene (CAS 1824665-64-6)

  • Molecular Formula : C9H11ClOS
  • Molecular Weight : 202.7 g/mol
  • Key Differences: Functional Group: The chloromethyl group is replaced by an ethylthio (-SCH2CH3) group. Electronic Effects: The sulfur atom donates electrons via resonance, activating the ring toward electrophilic substitution. This contrasts with the deactivating chloromethyl group. Applications: Potential use in organocatalysis and materials science due to sulfur’s redox activity .

2-Chloro-1-methoxy-3-nitrobenzene (CAS 74672-01-8)

  • Molecular Formula: C7H6ClNO3
  • Molecular Weight : 187.58 g/mol
  • Key Differences: Substitution Pattern: Nitro (-NO2) at position 3 and methoxy at position 1. Reactivity: The nitro group dominates the electronic effects, making the ring highly deactivated. This compound is less soluble in organic solvents compared to the target compound. Applications: Intermediate in herbicide synthesis .

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Applications
Target Compound 191.06 Cl, -CH2Cl, -OCH3 Moderate electrophilic substitution Pharma intermediates
1-Chloro-3-(chloromethyl)-5-nitrobenzene 206.02 Cl, -CH2Cl, -NO2 High stability, meta-directing Explosives, dyes
4-(Bromomethyl)-1-chloro-2-methoxybenzene 235.51 Cl, -CH2Br, -OCH3 Faster SN2 reactions Cross-coupling reactions
1-Chloro-3-(ethylthio)-2-methoxybenzene 202.7 Cl, -SCH2CH3, -OCH3 Activated for electrophilic substitution Catalysis, materials

Biological Activity

1-Chloro-3-(chloromethyl)-2-methoxybenzene, also known by its CAS number 131782-41-7, is a chlorinated aromatic compound that has been the subject of various studies focusing on its biological activity. This article reviews the available literature on its synthesis, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring. Its molecular formula is C₈H₈Cl₂O, and it has a molecular weight of approximately 195.06 g/mol. The structure can be represented as follows:

C6H4(Cl)(ClCH2)(OCH3)\text{C}_6\text{H}_4(\text{Cl})(\text{ClCH}_2)(\text{OCH}_3)

Synthesis

The synthesis of this compound typically involves halogenation reactions of methoxy-substituted benzene derivatives. Various methods have been reported, including the use of chloromethyl methyl ether in the presence of Lewis acids or other halogenating agents to introduce chloromethyl groups at specific positions on the aromatic ring.

Antimicrobial Properties

Research indicates that chlorinated aromatic compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including multi-drug resistant bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Activity

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it may induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The biological activity of this compound can be attributed to its ability to interact with cellular macromolecules. It is hypothesized that the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can bind to DNA or proteins, thus disrupting normal cellular functions.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard disk diffusion methods, showing significant inhibition zones compared to control samples.

Case Study 2: Anticancer Activity in vitro

In another investigation, the compound was tested against various human cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in HeLa cells, with an IC50 value of 15 µM. This study highlighted the potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 1-Chloro-3-(chloromethyl)-2-methoxybenzene, and how are they determined experimentally?

  • Answer : The compound (CAS 620-20-2) has a molecular formula of C₇H₆Cl₂ , a boiling point of 215–216°C , density of 1.27 g/cm³ , and refractive index of 1.554–1.556 . These properties are typically determined via gas chromatography (GC) for purity, differential scanning calorimetry (DSC) for melting/boiling points, and NMR spectroscopy for structural confirmation. For example, ¹H-NMR can resolve signals from the chloromethyl and methoxy groups, while ¹³C-NMR verifies aromatic substitution patterns, as demonstrated in analogous methoxybenzene derivatives .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : A standard method involves halogenation of toluene derivatives under controlled conditions. For instance, chlorination of 3-methoxybenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields the chloromethyl group. Catalysts like FeCl₃ or AlCl₃ may enhance regioselectivity, ensuring substitution at the meta position relative to the methoxy group . Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are used to stabilize reactive intermediates .

Q. How is the purity and stability of this compound assessed in laboratory settings?

  • Answer : Purity is validated via HPLC (>98% purity threshold) and GC-MS to detect volatile impurities. Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels are conducted using accelerated degradation protocols. For example, exposure to UV light or oxidative conditions (H₂O₂) can reveal susceptibility to decomposition, critical for long-term storage .

Advanced Research Questions

Q. How do substituent positions (e.g., chlorine, methoxy) influence the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : The meta-chlorine and ortho-methoxy groups create steric and electronic effects that direct reactivity. The methoxy group’s electron-donating nature deactivates the ring but activates the chloromethyl group for nucleophilic attack. Comparative studies with analogs like 1-Chloro-3-(chloromethyl)-2-fluorobenzene (fluorine substitution) show altered regioselectivity in Suzuki-Miyaura couplings due to differences in electronegativity . Kinetic studies in DMF at 60°C reveal second-order rate constants for SN₂ reactions with amines .

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

  • Answer : Discrepancies arise from ligand-metal coordination dynamics and solvent polarity. For example, palladium catalysts (e.g., Pd(PPh₃)₄) exhibit higher yields in toluene than in polar aprotic solvents due to better stabilization of oxidative addition intermediates. Contradictory data in ligand screening (e.g., XPhos vs. SPhos) may reflect competing pathways (e.g., homocoupling vs. cross-coupling), resolved via mechanistic probes like deuterium labeling .

Q. How does this compound compare to structural analogs in biological activity studies?

  • Answer : While direct antimicrobial data for this compound are limited, analogs like 1-Chloro-3-(3,4-difluorophenyl)propan-2-one show MIC values of 2–8 µg/mL against Candida albicans . Structural comparisons (e.g., replacing methoxy with trifluoromethylthio groups) reveal reduced antifungal potency but enhanced lipophilicity, impacting membrane penetration . QSAR models highlight the chloromethyl group’s role in electrophilic interactions with microbial enzymes .

Q. What advanced spectroscopic techniques resolve ambiguities in characterizing degradation products of this compound?

  • Answer : LC-HRMS paired with isotopic labeling identifies degradation pathways (e.g., hydrolytic cleavage of the chloromethyl group to form 3-chloro-2-methoxybenzoic acid). Solid-state NMR (ssNMR) distinguishes crystalline vs. amorphous degradation products, while EPR spectroscopy detects radical intermediates under photolytic conditions .

Q. Methodological Recommendations

  • Synthesis Optimization : Use flow chemistry to enhance safety during chlorination steps, minimizing exposure to gaseous HCl .
  • Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs or Gaussian) to resolve overlapping signals in crowded aromatic regions .
  • Biological Assays : Employ microbroth dilution assays under standardized CLSI guidelines to ensure reproducibility in MIC determinations .

Properties

CAS No.

131782-41-7

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

1-chloro-3-(chloromethyl)-2-methoxybenzene

InChI

InChI=1S/C8H8Cl2O/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3

InChI Key

XZXLOSANBHEVAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Cl)CCl

Origin of Product

United States

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